Flt3/itd-IN-1

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

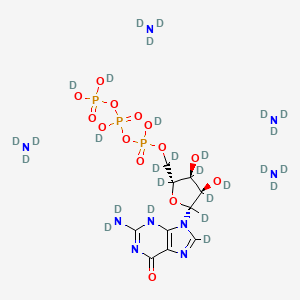

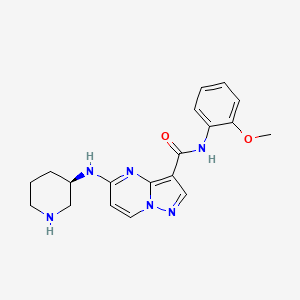

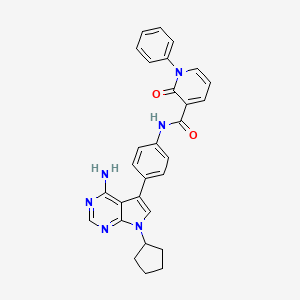

Flt3/itd-IN-1 ist eine Verbindung, die auf den FMS-ähnlichen Tyrosinkinase-3 (FLT3)-Rezeptor abzielt, der häufig in der akuten myeloischen Leukämie (AML) mutiert ist. Die interne Tandemduplikation (ITD)-Mutation in FLT3 führt zu einer konstitutiven Aktivierung des Rezeptors und fördert so die unkontrollierte Zellproliferation und das Überleben. This compound wurde entwickelt, um diesen abnormen Signalweg zu hemmen, was es zu einem vielversprechenden Therapeutikum für AML-Patienten mit FLT3-ITD-Mutationen macht .

Vorbereitungsmethoden

Synthetische Wege und Reaktionsbedingungen: Die Synthese von Flt3/itd-IN-1 umfasst mehrere Schritte, darunter die Herstellung von Schlüsselzwischenprodukten und deren anschließende Kupplung. Der synthetische Weg beginnt typischerweise mit der Herstellung eines Kern-Gerüsts, gefolgt von der Funktionalisierung, um spezifische Substituenten einzuführen, die die Aktivität und Selektivität der Verbindung verbessern. Zu den gängigen Reaktionsbedingungen gehört die Verwendung organischer Lösungsmittel, Katalysatoren und kontrollierter Temperaturen, um hohe Ausbeuten und Reinheit zu gewährleisten .

Industrielle Produktionsmethoden: Die industrielle Produktion von this compound beinhaltet die Hochskalierung der Laborsynthese auf einen größeren Maßstab, wobei die Qualität und Konsistenz des Produkts erhalten bleiben. Dieser Prozess erfordert häufig die Optimierung der Reaktionsbedingungen, Reinigungsverfahren und Qualitätskontrollmaßnahmen, um die behördlichen Standards zu erfüllen. Techniken wie die Hochleistungsflüssigkeitschromatographie (HPLC) und die Massenspektrometrie werden üblicherweise für die Qualitätssicherung eingesetzt .

Chemische Reaktionsanalyse

Arten von Reaktionen: this compound durchläuft verschiedene chemische Reaktionen, darunter Oxidation, Reduktion und Substitution. Diese Reaktionen sind wichtig, um die Struktur der Verbindung zu modifizieren und so ihre pharmakologischen Eigenschaften zu verbessern .

Gängige Reagenzien und Bedingungen: Zu den gängigen Reagenzien, die in den Reaktionen mit this compound verwendet werden, gehören Oxidationsmittel wie Wasserstoffperoxid, Reduktionsmittel wie Natriumborhydrid und Nukleophile für Substitutionsreaktionen. Die Reaktionsbedingungen umfassen oft spezifische Temperaturen, pH-Werte und Lösungsmittel, um die gewünschten Transformationen zu erzielen .

Hauptprodukte, die gebildet werden: Die Hauptprodukte, die aus diesen Reaktionen entstehen, sind typischerweise Derivate von this compound mit verbesserter Aktivität oder Selektivität. Diese Derivate werden in präklinischen und klinischen Studien auf ihr therapeutisches Potenzial hin untersucht .

Wissenschaftliche Forschungsanwendungen

This compound hat eine breite Palette von wissenschaftlichen Forschungsanwendungen, insbesondere in den Bereichen Chemie, Biologie, Medizin und Industrie. In der Chemie wird es als Werkzeugverbindung verwendet, um den FLT3-Signalweg und seine Rolle in der Zellproliferation und dem Überleben zu untersuchen. In der Biologie hilft es, die molekularen Mechanismen zu erklären, die der FLT3-ITD-gesteuerten Leukämogenese zugrunde liegen .

In der Medizin wird this compound als potenzielles Therapeutikum für AML-Patienten mit FLT3-ITD-Mutationen untersucht. Klinische Studien laufen, um seine Wirksamkeit und Sicherheit in Kombination mit anderen Chemotherapeutika zu bewerten. In der Industrie dient this compound als Leitverbindung für die Entwicklung neuer FLT3-Inhibitoren mit verbesserten pharmakokinetischen und pharmakodynamischen Eigenschaften .

Wirkmechanismus

This compound entfaltet seine Wirkung, indem es an die aktive Stelle des FLT3-Rezeptors bindet und so dessen Kinaseaktivität hemmt. Diese Hemmung verhindert die Aktivierung der nachgeschalteten Signalwege, darunter die RAS/MAPK-, JAK/STAT- und PI3K/AKT-Signalwege. Dadurch induziert die Verbindung Apoptose und hemmt die Proliferation von AML-Zellen mit FLT3-ITD-Mutationen .

Analyse Chemischer Reaktionen

Types of Reactions: Flt3/itd-IN-1 undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s structure to enhance its pharmacological properties .

Common Reagents and Conditions: Common reagents used in the reactions involving this compound include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions often involve specific temperatures, pH levels, and solvents to achieve the desired transformations .

Major Products Formed: The major products formed from these reactions are typically derivatives of this compound with enhanced activity or selectivity. These derivatives are further evaluated for their therapeutic potential in preclinical and clinical studies .

Wissenschaftliche Forschungsanwendungen

Flt3/itd-IN-1 has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it is used as a tool compound to study the FLT3 signaling pathway and its role in cell proliferation and survival. In biology, it helps elucidate the molecular mechanisms underlying FLT3-ITD-driven leukemogenesis .

In medicine, this compound is being investigated as a potential therapeutic agent for AML patients with FLT3-ITD mutations. Clinical trials are ongoing to evaluate its efficacy and safety in combination with other chemotherapeutic agents. In the industry, this compound serves as a lead compound for the development of new FLT3 inhibitors with improved pharmacokinetic and pharmacodynamic properties .

Wirkmechanismus

Flt3/itd-IN-1 exerts its effects by binding to the active site of the FLT3 receptor, thereby inhibiting its kinase activity. This inhibition prevents the downstream signaling pathways, including the RAS/MAPK, JAK/STAT, and PI3K/AKT pathways, from being activated. As a result, the compound induces apoptosis and inhibits the proliferation of AML cells with FLT3-ITD mutations .

Vergleich Mit ähnlichen Verbindungen

Flt3/itd-IN-1 ist im Vergleich zu anderen FLT3-Inhibitoren aufgrund seiner hohen Selektivität und Potenz gegen FLT3-ITD-Mutationen einzigartig. Zu den ähnlichen Verbindungen gehören Midostaurin, Quizartinib und Gilteritinib, die ebenfalls auf den FLT3-Rezeptor abzielen, sich aber in ihrer Bindungsaffinität, Selektivitätsprofilen und klinischen Wirksamkeit unterscheiden .

Liste ähnlicher Verbindungen:- Midostaurin

- Quizartinib

- Gilteritinib

- Lestaurtinib

Diese Verbindungen haben in klinischen Studien unterschiedliche Erfolge gezeigt und werden in verschiedenen therapeutischen Kontexten basierend auf ihren pharmakologischen Eigenschaften eingesetzt .

Eigenschaften

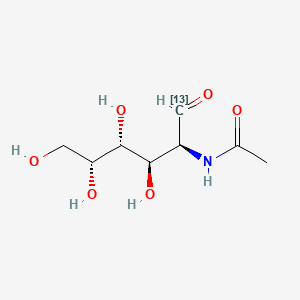

Molekularformel |

C19H22N6O2 |

|---|---|

Molekulargewicht |

366.4 g/mol |

IUPAC-Name |

N-(2-methoxyphenyl)-5-[[(3R)-piperidin-3-yl]amino]pyrazolo[1,5-a]pyrimidine-3-carboxamide |

InChI |

InChI=1S/C19H22N6O2/c1-27-16-7-3-2-6-15(16)23-19(26)14-12-21-25-10-8-17(24-18(14)25)22-13-5-4-9-20-11-13/h2-3,6-8,10,12-13,20H,4-5,9,11H2,1H3,(H,22,24)(H,23,26)/t13-/m1/s1 |

InChI-Schlüssel |

UDIOCBZOGRLYJE-CYBMUJFWSA-N |

Isomerische SMILES |

COC1=CC=CC=C1NC(=O)C2=C3N=C(C=CN3N=C2)N[C@@H]4CCCNC4 |

Kanonische SMILES |

COC1=CC=CC=C1NC(=O)C2=C3N=C(C=CN3N=C2)NC4CCCNC4 |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

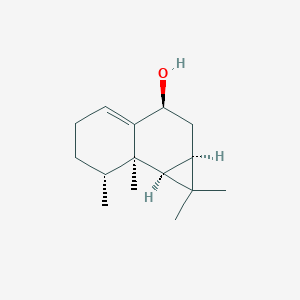

![(1R,5R,6S,13S,21R)-5,13-bis(4-hydroxyphenyl)-4,12,14-trioxapentacyclo[11.7.1.02,11.03,8.015,20]henicosa-2(11),3(8),9,15,17,19-hexaene-6,9,17,19,21-pentol](/img/structure/B12399264.png)

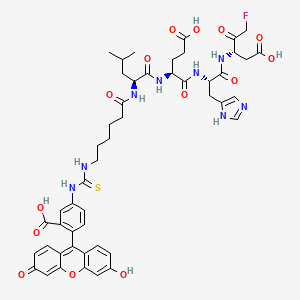

![1-[(2R,3S,5R)-5-(azidomethyl)-4-hydroxy-3-(2-methoxyethoxy)oxolan-2-yl]-5-methylpyrimidine-2,4-dione](/img/structure/B12399296.png)